
3-(2-Formylphenyl)naphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Formylphenyl)naphthalene-2-carbaldehyde is an organic compound characterized by the presence of two formyl groups attached to a naphthalene ring system
Preparation Methods
The synthesis of 3-(2-Formylphenyl)naphthalene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of naphthalene derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-(2-Formylphenyl)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl groups into carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Formylphenyl)naphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-Formylphenyl)naphthalene-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions within biological systems.
Comparison with Similar Compounds
Similar compounds to 3-(2-Formylphenyl)naphthalene-2-carbaldehyde include:
2-Naphthaldehyde: A naphthalene derivative with a single formyl group.
1-Naphthaldehyde: Another naphthalene derivative with a formyl group at a different position.
Benzaldehyde derivatives: Compounds with formyl groups attached to a benzene ring.
Properties
CAS No. |
963-87-1 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-(2-formylphenyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H12O2/c19-11-15-7-3-4-8-17(15)18-10-14-6-2-1-5-13(14)9-16(18)12-20/h1-12H |
InChI Key |
TUYCVIJMAICWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)C3=CC=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)

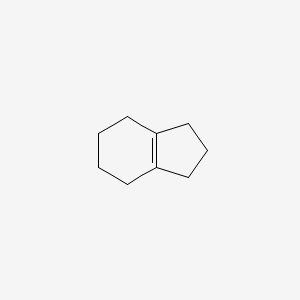
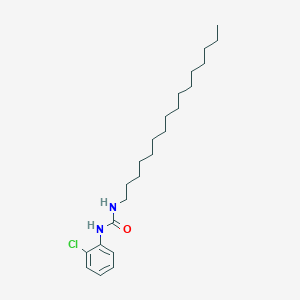

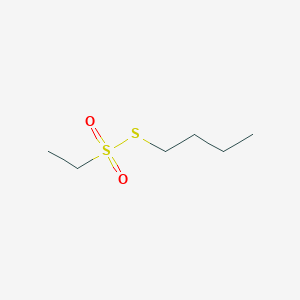
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)


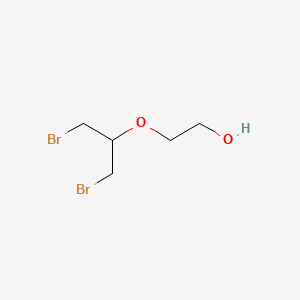
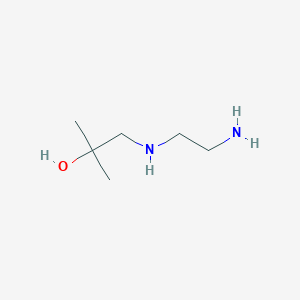
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)
